molecular formula C8H6BrFO B1399939 2-(2-Bromo-4-fluorophenyl)acetaldehyde CAS No. 1340079-04-0

2-(2-Bromo-4-fluorophenyl)acetaldehyde

Cat. No.: B1399939
CAS No.: 1340079-04-0
M. Wt: 217.03 g/mol
InChI Key: GBTGVOUIDHLARE-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluorophenyl)acetaldehyde is an organic compound with the molecular formula C₈H₆BrFO It is a derivative of acetaldehyde where the hydrogen atoms are substituted by a bromo and a fluoro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenyl)acetaldehyde typically involves the bromination and fluorination of phenylacetaldehyde derivatives. One common method is the bromination of 2-fluorophenylacetaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenyl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(2-Bromo-4-fluorophenyl)acetic acid.

    Reduction: 2-(2-Bromo-4-fluorophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromo-4-fluorophenyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)acetaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bromo and fluoro groups can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluoroacetophenone: Similar structure but with a ketone group instead of an aldehyde.

    2-Bromo-4-fluorobenzaldehyde: Similar structure but without the acetyl group.

    2-Bromo-4-fluoroaniline: Similar structure but with an amino group instead of an aldehyde.

Uniqueness

2-(2-Bromo-4-fluorophenyl)acetaldehyde is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, combined with an aldehyde group

Properties

IUPAC Name

2-(2-bromo-4-fluorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTGVOUIDHLARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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